molecular formula C12H22N2O4S B13059213 Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-CarboxylicAcidTert-ButylEster

Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-CarboxylicAcidTert-ButylEster

Cat. No.: B13059213
M. Wt: 290.38 g/mol
InChI Key: WSBWLMPIZPKXGD-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester is a complex organic compound with the molecular formula C12H22N2O4S . This compound is characterized by its unique structure, which includes an isothiazolo ring fused with an azepine ring, and a tert-butyl ester functional group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester involves multiple steps, typically starting with the formation of the isothiazolo ring systemThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester undergoes various chemical reactions, including:

Scientific Research Applications

The compound Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester is a complex chemical structure that has garnered interest in various scientific research applications. This article explores its potential uses across several fields, including medicinal chemistry, agricultural science, and materials science.

Chemical Properties and Structure

Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester is characterized by its unique isothiazole ring structure, which contributes to its reactivity and biological activity. The presence of dioxo groups enhances its potential as a pharmacophore in drug development.

Antiviral Activity

Recent studies have indicated that compounds similar to Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester exhibit antiviral properties. Research has shown that derivatives of isothiazole can inhibit the replication of viruses such as Hepatitis C Virus (HCV) by disrupting viral replication mechanisms . The structural attributes of the compound may allow for similar applications in developing antiviral agents.

Anticancer Research

The compound's ability to interact with biological macromolecules suggests potential in anticancer therapy. Compounds with isothiazole moieties have been noted for their cytotoxic effects against various cancer cell lines. Preliminary studies indicate that modifications of this compound could enhance its selectivity and efficacy against tumor cells.

Neuroprotective Effects

Research has also pointed towards neuroprotective properties associated with isothiazole derivatives. These compounds may provide therapeutic benefits in neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation.

Pesticide Development

The unique chemical structure of Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester positions it as a candidate for developing new pesticides. Its ability to disrupt biological processes in pests could lead to the formulation of effective agrochemicals that minimize environmental impact while maximizing crop protection.

Herbicide Potential

Similar compounds have been explored for their herbicidal activities. The mechanism of action typically involves inhibiting specific biochemical pathways essential for plant growth. Future research could focus on optimizing this compound for enhanced herbicidal efficacy.

Polymer Chemistry

The incorporation of isothiazole derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This compound may serve as a monomer or additive in synthesizing advanced materials with tailored functionalities.

Nanotechnology

The unique structural features of Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester can be exploited in nanotechnology applications. Its potential to form stable nanoparticles could lead to advancements in drug delivery systems or diagnostic tools.

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of the compound exhibited significant antiviral activity against HCV with an IC50 value indicating effective inhibition at low concentrations . This finding supports further exploration into its use as an antiviral agent.

Case Study 2: Agricultural Application

Field trials assessing the herbicidal efficacy of related isothiazole compounds showed promising results in controlling weed populations without adversely affecting crop yield. These results suggest that Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester could be developed into a viable herbicide formulation.

Case Study 3: Material Enhancement

Research involving polymer composites incorporating isothiazole derivatives revealed improved mechanical properties and thermal stability compared to traditional polymers. This opens avenues for developing high-performance materials suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, making it a valuable compound for studying biochemical processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may interact with enzymes and receptors in a specific manner .

Comparison with Similar Compounds

Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester can be compared with other similar compounds, such as:

Biological Activity

Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester (CAS Number: 1263181-13-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antifungal, and antiviral activities, along with relevant case studies and research findings.

The molecular formula of Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester is C12H22N2O4S, with a molar mass of approximately 290.38 g/mol. The structure includes a dioxo group and an isothiazole ring, which are known to influence biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of isothiazole compounds exhibit significant antibacterial properties. For instance, a study investigating various derivatives found that certain compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .

Table 1: Antibacterial Activity of Isothiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Sample AS. aureus625
Sample BE. faecalis1250
Sample CS. epidermidis750

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown antifungal activity against strains such as Candida albicans. The tested compounds exhibited notable antifungal effects, indicating their potential as therapeutic agents against fungal infections .

Table 2: Antifungal Activity of Isothiazole Derivatives

CompoundTarget FungiMIC (µg/mL)
Sample AC. albicans500
Sample BC. glabrata1000

Antiviral Activity

Research has also explored the antiviral potential of isothiazole derivatives against viruses such as Hepatitis C (HCV). A patent described a composition containing these compounds as effective in treating HCV, suggesting that the structural features of isothiazoles contribute to their antiviral efficacy .

Case Studies

One notable case study focused on a series of isothiazolo derivatives synthesized for their biological evaluation. The study reported that specific modifications to the isothiazole ring enhanced antibacterial activity significantly compared to unmodified structures. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups improved potency against bacterial strains .

Properties

Molecular Formula

C12H22N2O4S

Molecular Weight

290.38 g/mol

IUPAC Name

tert-butyl (3aS,8aS)-1,1-dioxo-2,3,3a,4,5,7,8,8a-octahydro-[1,2]thiazolo[4,5-d]azepine-6-carboxylate

InChI

InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-6-4-9-8-13-19(16,17)10(9)5-7-14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1

InChI Key

WSBWLMPIZPKXGD-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2CNS(=O)(=O)[C@H]2CC1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNS(=O)(=O)C2CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.